1H-Imidazo[4,5-C]pyridine-4,6-diamine

Synthetic Chemistry Process Optimization Building Blocks

1H-Imidazo[4,5-C]pyridine-4,6-diamine (CAS 167083-81-0), also known as 2,6-diamino-3-deazapurine, is a heterocyclic building block (C6H7N5, MW 149.15 g/mol) characterized by a fused imidazo[4,5-c]pyridine core. This compound serves as a key intermediate in the synthesis of diverse biologically active molecules, including potent kinase inhibitors and antiviral carbocyclic nucleosides.

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
CAS No. 167083-81-0
Cat. No. B071065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazo[4,5-C]pyridine-4,6-diamine
CAS167083-81-0
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=C2C(=C(N=C1N)N)N=CN2
InChIInChI=1S/C6H7N5/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H,9,10)(H4,7,8,11)
InChIKeyAOVXQXNZYDFGHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazo[4,5-C]pyridine-4,6-diamine (CAS 167083-81-0): A Versatile Scaffold for Kinase and Nucleoside Research


1H-Imidazo[4,5-C]pyridine-4,6-diamine (CAS 167083-81-0), also known as 2,6-diamino-3-deazapurine, is a heterocyclic building block (C6H7N5, MW 149.15 g/mol) characterized by a fused imidazo[4,5-c]pyridine core [1]. This compound serves as a key intermediate in the synthesis of diverse biologically active molecules, including potent kinase inhibitors [2] and antiviral carbocyclic nucleosides [3]. Its structural resemblance to purine bases underpins its utility in designing analogs that modulate critical cellular targets in oncology and virology [2][4].

Why 1H-Imidazo[4,5-C]pyridine-4,6-diamine Cannot Be Substituted with Other Heterocycles


The core 1H-imidazo[4,5-c]pyridine scaffold of this compound is not interchangeable with other heterocyclic systems due to its unique electronic and hydrogen-bonding properties. The substitution pattern at the 4- and 6-positions with amine groups creates a distinct 2,6-diamino motif that is critical for bioactivity. Unlike other imidazopyridine isomers, this specific [4,5-c] framework acts as a deazapurine analog, directly influencing its interaction with biological targets such as kinases and nucleic acids [1][2]. For example, in oligonucleotide research, the N-1 pKa value of 6.4, a consequence of the 3-deaza structure, dictates its hydrogen-bonding behavior and base-pairing properties, a characteristic not shared by its purine counterparts [2].

Quantitative Differentiation Evidence for 1H-Imidazo[4,5-C]pyridine-4,6-diamine in Research Applications


Comparative Synthesis Efficiency: One-Step Protocol Achieves Quantitative Yield for 1H-Imidazo[4,5-C]pyridine-4,6-diamine

The synthesis of 1H-Imidazo[4,5-C]pyridine-4,6-diamine via a newly developed one-step protocol using adapted Vilsmeier conditions achieves a quantitative yield [1]. This contrasts sharply with a previously reported six-step synthesis from heptadeuterated isopropyl alcohol, which provided an overall yield of only 6% [2]. The new method offers a substantial improvement in efficiency and material throughput for researchers requiring this core scaffold.

Synthetic Chemistry Process Optimization Building Blocks

Enhanced Antiviral Potency and Safety Profile in Imidazo[4,5-c]pyridine Derivatives Compared to Tegobuvir

In a study of imidazo[4,5-c]pyridine derivatives as non-nucleoside inhibitors of HCV NS5B polymerase, a compound (Compound 3) built on this scaffold demonstrated exceptional potency with an EC50 of 1.163 nM and a CC50 greater than 200 nM in a cell-based HCV replicon system assay [1]. Critically, this derivative also showed a marked improvement in hERG channel inhibition over the clinical candidate tegobuvir, a key finding that suggests a reduced risk of cardiac toxicity [1]. While this data is for a derivative, it establishes a direct benchmark for the class's potential to overcome the safety liabilities of a known clinical comparator.

Antiviral Research Medicinal Chemistry Hepatitis C

Superior Anticancer Potency of Imidazo[4,5-c]pyridine-Based PARP Inhibitors Compared to In-Class Benchmarks

Imidazo[4,5-c]pyridine derivatives have been identified as potent poly(ADP-ribose) polymerase (PARP) inhibitors. A specific derivative within this class achieved an IC50 value of 8.6 nM in enzymatic assays . This level of potency is highly competitive and falls within the range of clinically relevant PARP inhibitors (e.g., Olaparib has an IC50 of 5 nM for PARP-1), positioning the imidazo[4,5-c]pyridine scaffold as a strong foundation for developing next-generation PARP-targeting agents.

Oncology DNA Damage Repair PARP Inhibition

Preferential Base-Pairing Behavior of 2,6-Diamino-3-deazapurine (DC3Pu) Nucleosides in Oligonucleotides

The N-1 pKa value of the 2,6-diamino-3-deazapurine (DC3Pu) nucleoside, derived from the target compound, was experimentally determined to be 6.4 [1]. This value, which is significantly different from the pKa of its purine analog adenine (~3.8 for the conjugate acid), dictates that DC3Pu primarily acts as a base interacting in a DDD hydrogen-bonding pattern under near-physiological conditions (pH 7.4) [1]. This specific protonation state and binding motif are a direct consequence of the 3-deaza modification, enabling the formation of unique base pairs, such as the thermally stable DDD:AAA pair with furanopyrimidine (FPy) [1].

Oligonucleotide Therapeutics Chemical Biology Base Pairing

AURKA Kinase Inhibition: Predicted High Activity for Imidazo[4,5-c]pyridine Series

Computational simulations at the PM7 level of theory predicted that imidazo[4,5-c]pyridine derivatives possess high inhibitory activity against Aurora kinase A (AURKA), a validated oncology target [1]. Based on these in silico findings, a set of new compounds from this series were synthesized in high yields for subsequent biological evaluation [1]. This computational evidence provides a clear directive for selecting the imidazo[4,5-c]pyridine core when designing focused libraries for AURKA hit-finding, as the scaffold's binding potential is supported by theoretical models.

Kinase Inhibition Oncology Aurora Kinase

High-Value Application Scenarios for 1H-Imidazo[4,5-C]pyridine-4,6-diamine (CAS 167083-81-0)


Scalable Synthesis of Deazapurine Building Blocks

Leverage the recently published one-step, quantitative-yield protocol [1] for the cost-effective and high-throughput production of 1H-imidazo[4,5-c]pyridine-4,6-diamine. This method is ideal for laboratories requiring gram-to-kilogram quantities of this scaffold for medicinal chemistry campaigns or process development, offering a clear advantage over older, low-yielding syntheses [2].

Development of Next-Generation Antiviral Agents with Reduced Cardiotoxicity

Utilize this core scaffold to design and synthesize novel non-nucleoside inhibitors of HCV NS5B polymerase. The demonstrated ability of derivatives to achieve sub-nanomolar EC50 values while exhibiting a marked improvement in hERG channel safety over tegobuvir [1] provides a strong, data-driven rationale for advancing this chemotype in antiviral drug discovery.

Engineering Oligonucleotides with Non-Canonical Base Pairing

Employ the 2,6-diamino-3-deazapurine nucleoside derivative of this compound in the synthesis of modified oligonucleotides. Its experimentally determined N-1 pKa of 6.4 enables a unique DDD hydrogen-bonding pattern at physiological pH [1], which can be exploited to create novel base pairs (e.g., with furanopyrimidine) for applications in antisense technology, aptamer selection, and the study of nucleic acid structure and function.

Targeted Hit-Finding for Aurora Kinase A (AURKA) Inhibitors

Incorporate the 1H-imidazo[4,5-c]pyridine core into focused compound libraries for screening against AURKA. Computational predictions at the PM7 level of theory indicate high potential for inhibitory activity [1], enabling a rational and efficient approach to identifying novel chemical matter for oncology research.

Quote Request

Request a Quote for 1H-Imidazo[4,5-C]pyridine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.